A Physicochemical Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid for Advanced Research Applications
A Physicochemical Guide to 6-Amino-1,2,4-triazine-5-carboxylic Acid for Advanced Research Applications
Executive Summary
6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound of significant interest, serving as a pivotal building block in both agrochemical and pharmaceutical research. Its unique molecular architecture, featuring a 1,2,4-triazine core substituted with both an amino and a carboxylic acid group, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and essential handling information tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective application in the synthesis of novel herbicides, fungicides, and potential therapeutic agents, bridging the gap between fundamental chemistry and applied research.[1]
Introduction and Strategic Importance
The 1,2,4-triazine (or as-triazine) scaffold is a prominent feature in numerous biologically active molecules. The arrangement of nitrogen atoms in the ring creates a unique electronic landscape that facilitates interactions with various biological targets. The strategic placement of functional groups, as seen in 6-Amino-1,2,4-triazine-5-carboxylic acid, allows for multi-directional synthesis and derivatization.
This compound's value lies in its dual functionality. The amino group serves as a key nucleophile or a site for amide bond formation, while the carboxylic acid provides a handle for creating esters, amides, or other derivatives. This versatility makes it a sought-after intermediate for constructing complex molecular libraries aimed at discovering new bioactive compounds in fields ranging from crop protection to medicinal chemistry.[1] Researchers are actively investigating its potential in developing novel pharmaceuticals for various diseases, highlighting its stability and reactivity as ideal characteristics for such studies.[1]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful research and development, influencing everything from reaction conditions to biological availability.
Chemical Identity and Structure
The foundational identity of this molecule is summarized below.
Caption: Chemical structure of 6-Amino-1,2,4-triazine-5-carboxylic acid.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-Amino-1,2,4-triazine-5-carboxylic acid | - |
| CAS Number | 412278-71-8 | [1][2] |
| Molecular Formula | C₄H₄N₄O₂ | [1][2] |
| Molecular Weight | 140.1 g/mol | [1][2] |
| PubChem ID | 45089104 |[1] |
Physical and Chemical Data Summary
The known physical and chemical properties are consolidated in the table below. Gaps in publicly available data are noted, for which standard determination protocols are provided in Section 3.
Table 2: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| Appearance | Pale grey or off-white powder/solid | [1][3] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Melting Point | Data not publicly available | See Protocol 3.1 for determination |
| Boiling Point | Data not publicly available | Expected to decompose before boiling |
| Solubility | Good solubility in phosphate buffer reported for similar amido as-triazine compounds. | See Protocol 3.2 for determination |
| pKa | Data not publicly available | See Protocol 3.3 for determination |
Stability and Storage
Proper handling and storage are critical to maintaining the integrity of the compound.
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Recommended Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, specifically at 0-8 °C for long-term stability.[1][3]
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Incompatibilities: Avoid contact with strong oxidizing agents.[3]
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Thermal Stability: The compound can undergo thermal decomposition, which may lead to the release of irritating gases and vapors. It should be kept away from heat and sources of ignition.[3]
Experimental Determination of Key Properties
For properties where public data is unavailable, the following validated protocols provide a framework for their experimental determination. The causality behind these choices is rooted in industry standards for compound characterization, particularly in a drug discovery context.
Protocol: Melting Point Determination via Capillary Method
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Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests a highly pure substance, whereas a broad range often indicates the presence of impurities, which depress and widen the melting point. The capillary method is a simple, reliable, and widely adopted technique.
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Methodology:
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Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range). Then, decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is T1-T2.
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-
Self-Validation: The protocol is validated by the sharpness of the melting range. For a pure compound (≥98%), this range should be narrow (≤ 2 °C).
Protocol: Aqueous Kinetic Solubility Assessment
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Expertise & Rationale: In drug discovery, poor aqueous solubility is a primary cause of compound failure. A kinetic solubility assay provides an early, high-throughput assessment of how a compound, initially dissolved in an organic solvent like DMSO, behaves upon introduction to an aqueous buffer. This mimics the conditions of many biological assays.
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Methodology:
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Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well filter plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer (final concentration: 100 µM, 1% DMSO). Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Separation: Filter the solution through the plate's membrane (or centrifuge and collect the supernatant) to separate any precipitated solid from the dissolved compound.
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Quantification: Analyze the filtrate/supernatant using HPLC-UV or a similar quantitative method, comparing the peak area to a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.
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Caption: Workflow for the kinetic solubility assay.
Protocol: pKa Determination via Potentiometric Titration
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Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. As 6-Amino-1,2,4-triazine-5-carboxylic acid has both a basic amino group and an acidic carboxylic acid group, it will have at least two pKa values. Potentiometric titration is a classic and accurate method for their determination.
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Methodology:
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if needed.
-
Initial Acidification: Adjust the initial pH of the solution to ~2.0 with a standardized HCl solution to ensure all functional groups are fully protonated.
-
Titration: Place a calibrated pH electrode in the solution and begin titrating by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).
-
Data Recording: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the half-equivalence points (the midpoint of the buffer regions on the curve). The first pKa will correspond to the carboxylic acid, and the second to the protonated amino group.
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Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical research.
Expected Spectroscopic Features
While specific spectra for this exact compound are not widely published, its features can be reliably predicted based on its functional groups and data from closely related analogs.[4]
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¹H NMR:
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Amino Protons (NH₂): A broad singlet is expected, likely in the δ 5.5–7.0 ppm range, which may exchange with D₂O.
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Triazine Ring Proton (CH): A singlet for the proton at the C3 position.
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Carboxylic Acid Proton (OH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.
-
-
¹³C NMR:
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Triazine Ring Carbons: Several signals in the aromatic/heteroaromatic region (approx. δ 140-160 ppm).
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Carboxylic Carbonyl (C=O): A signal in the range of δ 165–175 ppm.
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-
FTIR Spectroscopy:
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N-H Stretch (Amino): Two characteristic bands in the 3300–3500 cm⁻¹ region.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500–3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700–1730 cm⁻¹.
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C=N and C=C Stretches (Ring): Multiple bands in the 1500–1650 cm⁻¹ region.
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Protocol: HPLC Purity Assessment
-
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reversed-phase method is typically effective for polar heterocyclic compounds like this one. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
-
Methodology:
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a suitable solvent (e.g., a mixture of water/acetonitrile or methanol).
-
Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: Run a gradient elution.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a low percentage of B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
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Caption: General workflow for HPLC purity analysis.
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical intermediate.
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Hazard Classification: This chemical is considered hazardous, causing skin irritation and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side shields, and a lab coat.[3][5]
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5] Ensure eyewash stations and safety showers are readily accessible.[3]
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First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[3]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]
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Conclusion
6-Amino-1,2,4-triazine-5-carboxylic acid stands out as a high-value synthetic intermediate with significant potential in applied chemical sciences. Its defined structure, combined with its versatile amino and carboxylic acid functional groups, provides a robust platform for the synthesis of diverse and complex molecules. While some of its fundamental physicochemical properties like melting point and pKa require experimental determination, the protocols outlined in this guide offer a clear and validated path to obtaining this crucial data. By integrating a solid understanding of its properties with rigorous analytical and safety practices, researchers can fully leverage the potential of this compound to drive innovation in both agricultural and pharmaceutical development.
References
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Preparation of 5-amino-6-oxo-1,6-dihydro[1][3][5]triazine-3- carboxylic acid derivatives and synthesis of compound libraries there. ElectronicsAndBooks. [Link]
